3,5-Bis(difluoromethyl)aniline
Description
BenchChem offers high-quality 3,5-Bis(difluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(difluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(difluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,7-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOLYOWCTVVHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Solubility Profiling and Stability Assessment of 3,5-Bis(difluoromethyl)aniline
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2).[1] Unlike its ubiquitous trifluoromethyl analogue, this compound features the difluoromethyl (
Key Technical Insight: The presence of the benzylic proton in the
Physicochemical Profile & Structural Analysis[1][2][3]
To understand the solubility behavior of 3,5-Bis(difluoromethyl)aniline, we must first quantify the electronic and steric influence of the difluoromethyl substituents relative to standard benchmarks.
Comparative Electronic Parameters
The
| Parameter | Aniline (Ref) | 3,5-Bis(trifluoromethyl)aniline | 3,5-Bis(difluoromethyl)aniline |
| Hammett Constant ( | 0.00 | 0.43 (per group) | ~0.35 (per group) |
| pKa (Conjugate Acid) | 4.6 | 2.15 (Experimental) | 2.6 – 2.9 (Predicted) |
| LogP (Lipophilicity) | 0.9 | ~3.8 | ~2.8 – 3.2 |
| H-Bond Donor Count | 2 ( | 2 ( | 4 ( |
Implication: The predicted pKa of ~2.8 indicates this compound is a very weak base.[1] It will not protonate significantly in water at physiological pH (7.4) or even in weak acids (acetic acid). Complete solubilization via salt formation requires a strong acid environment (pH < 1.5).
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the chemically inert
-
Solvation Mechanism: In solvents like DMSO or Acetone, the oxygen atom of the solvent accepts a hydrogen bond from the
group. This enthalpic gain stabilizes the solute, making these solvents superior to non-polar hydrocarbons (e.g., Hexane) where this interaction is absent.
Solubility Assessment & Solvent Selection
Solubility Tiers
The following classification is derived from the compound's polarity profile and structural analogues.
| Solvent Class | Recommended Solvents | Solubility Expectation | Technical Rationale |
| Tier 1: High Solvency | DMSO, DMF, NMP | > 100 mg/mL | Strong H-bond acceptors stabilize both the amine and |
| Tier 2: Good Solvency | Methanol, Ethanol, Acetonitrile | 20 – 80 mg/mL | Proticity of alcohols aids solvation; Acetonitrile offers dipole-dipole stabilization.[1] |
| Tier 3: Moderate/Variable | DCM, Ethyl Acetate, THF | 10 – 50 mg/mL | Soluble due to lipophilicity, but lacks the specific H-bond stabilization of Tier 1.[1] |
| Tier 4: Poor Solvency | Water, Hexane, Heptane | < 0.1 mg/mL | Hydrophobic mismatch.[1] Water requires pH < 1.5 to solubilize as a salt. |
Formulation Guidelines
-
Stock Solutions: Prepare 50 mM or 100 mM stock solutions in anhydrous DMSO . Avoid Methanol for long-term storage due to potential evaporation and moisture uptake.[1]
-
Aqueous Dilution: When diluting a DMSO stock into aqueous buffer, rapid precipitation may occur due to the "crash-out" effect.[1]
-
Mitigation: Use a co-solvent system (e.g., 5% DMSO + 5% Solutol HS-15) or ensure the aqueous phase is acidic (0.1 M HCl) if the application permits.
-
Stability & Degradation Pathways[1][4]
The stability profile is governed by two reactive centers: the electron-deficient aniline nitrogen and the acidic benzylic proton of the
Primary Degradation Risks[1]
-
Oxidation (Aniline Nitrogen): despite the electron-withdrawing groups, the amine is susceptible to oxidation, leading to the formation of azo-dimers or N-oxides, causing the solution to darken (yellow/brown) over time.[1]
-
Prevention:[1] Store under Argon/Nitrogen; protect from light.
-
-
Base-Mediated Dehydrofluorination: Strong bases (e.g., NaH, KOtBu) can deprotonate the
carbon, leading to the elimination of fluoride and formation of unstable fluorocarbene intermediates.-
Constraint: Avoid basic conditions (pH > 10) during workup or formulation.
-
Stability Visualization
The following diagram illustrates the degradation logic and experimental decision tree.
Figure 1: Stability decision tree highlighting the critical sensitivity to oxidation and base-mediated decomposition.[1]
Experimental Protocols
Protocol 1: Saturation Shake-Flask Solubility Determination
Use this protocol to generate empirical solubility data for your specific batch.[1]
Materials:
-
Test Compound: 3,5-Bis(difluoromethyl)aniline (approx. 20 mg per solvent).[1]
-
Solvents: DMSO, Methanol, PBS (pH 7.4), 0.1 M HCl.
-
Equipment: HPLC-UV or LC-MS, orbital shaker, 0.22 µm PTFE syringe filters.[1]
Methodology:
-
Preparation: Add excess compound (~5 mg) to 1 mL of the target solvent in a 2 mL amber glass vial.
-
Equilibration: Agitate samples on an orbital shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE filter (presaturated) to remove undissolved solids.[1]
-
Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC.
-
Detection: UV at 254 nm (aromatic ring).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
-
Protocol 2: Forced Degradation (Stress Testing)
Use this to validate storage conditions.[1]
-
Oxidative Stress: Dissolve compound in Acetonitrile/Water (1:1).[1] Add
to final 3%. Incubate 24h. Analyze for N-oxide formation. -
Photostability: Expose solid sample and solution (in clear glass) to ambient light for 48h. Compare color and purity vs. dark control.
-
Acid/Base Stress: Incubate in 0.1 M HCl and 0.1 M NaOH for 24h. Expect stability in acid, potential degradation in base.
Handling and Storage Recommendations
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C (Long-term) | Slows oxidative kinetics. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents N-oxidation.[1] |
| Container | Amber Glass Vials | Protects from UV-induced radical formation. |
| Handling | Fume Hood | Fluorinated anilines may have specific toxicity; avoid inhalation.[1] |
References
-
Properties of the Difluoromethyl Group
- Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry.
-
Source:
-
Comparative Data (Trifluoromethyl Analogue)
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67756, 3,5-Bis(trifluoromethyl)aniline.
-
Source:
- General Solubility Principles of Anilines: Yalkowsky, S. H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press. Context: General solubility trends for substituted anilines in organic solvents.
-
Chemical Stability of Fluorinated Groups
- Leroux, F. R., et al. (2005). "The Difluoromethyl Group in Organic Synthesis." Synlett.
-
Source:
Sources
Technical Whitepaper: Operational Stewardship of 3,5-Bis(difluoromethyl)aniline
[1]
Executive Summary: The "Magic Methyl" Bioisostere
3,5-Bis(difluoromethyl)aniline (CAS: 1658423-63-2) is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike its fully fluorinated analog, 3,5-bis(trifluoromethyl)aniline, the difluoromethyl (
However, this structural nuance introduces specific handling requirements. The benzylic hydrogen in the
Physicochemical Profile & Hazard Identification
Critical Data Table
| Property | Specification / Value | Note |
| Chemical Name | 3,5-Bis(difluoromethyl)aniline | |
| CAS Number | 1658423-63-2 | Distinct from bis-CF3 analog (328-74-5) |
| Molecular Formula | ||
| Molecular Weight | 193.14 g/mol | |
| Physical State | Liquid / Low-melting Solid | Tendency to supercool |
| Acidity (pKa) | ~2.5 - 3.0 (Predicted) | Significantly less basic than aniline (pKa 4.[1]6) |
| Storage Class | 6.1 (Toxic) or 10 (Combustible) | Treat as High Potency |
Toxicology & Safety Mechanisms
While specific toxicological data for this exact isomer is proprietary, we must apply the "Worst-Case Analog" principle using data from 3,5-bis(trifluoromethyl)aniline and general fluoro-anilines.[1]
Strategic Handling Protocols
The "Self-Validating" Receipt Workflow
To ensure scientific integrity, the quality of the starting material must be verified immediately upon receipt.[1] Oxidation products (azo/nitroso compounds) are potent impurities that can poison palladium catalysts in downstream cross-coupling.
Figure 1: Receipt and Quality Control Workflow. Visual discoloration is the first indicator of amine oxidation.
Experimental Causality: Handling Electron-Deficient Amines
The two
-
Nucleophilic Attacks: In
or acylation reactions, this aniline is sluggish.[4]-
Solution: Use stronger bases (e.g., LiHMDS) or exogenous catalysts (DMAP) to activate the amine.
-
-
Buchwald-Hartwig Couplings: The low basicity makes Pd-coordination difficult.[1]
-
Inert Atmosphere: Always handle under
or Argon.[1] Oxygen exposure promotes the formation of radical cations, leading to polymerization (tars).
Storage & Stability
The Golden Rule: Cool, Dark, Dry, and Inert.
-
Temperature: Store at 2–8°C . While the compound is stable at room temperature, refrigeration retards the slow autoxidation of the amine.
-
Atmosphere: Backfill storage vials with Argon. Carbon dioxide (from air) can react with amines to form carbamates over long periods, though this is less likely with electron-deficient amines.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as trace iron can catalyze oxidation.[1]
Emergency Response & Waste Disposal
Spills and Exposure
-
Skin Contact: Immediate wash with polyethylene glycol (PEG 300) or soap and water.[1] Do not use ethanol, as it enhances skin absorption of lipophilic anilines.
-
Cyanosis Treatment: If the victim turns blue (cyanosis) or experiences headache/dizziness, administer 100% oxygen immediately. Medical professionals may administer Methylene Blue.[1]
Waste Stream Management
Do not mix with oxidizing agents (Nitric acid, Peroxides) in waste drums. This can lead to exothermic runaway reactions.[1] Segregate into "Halogenated Organic Waste."
Degradation Pathway Visualization[1]
Understanding how the molecule fails is key to preventing it.[1] The primary degradation route is N-oxidation.[1]
Figure 2: Autoxidation pathway.[1] The formation of "Tars" (Azo-dimers) is irreversible and indicates spoiled material.[1]
References
-
BLD Pharm. (2024).[1] Product Datasheet: 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2).[1][5][6] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for vs bioisosterism).
- ECHA (European Chemicals Agency).Registration Dossier for Fluorinated Anilines.
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5).[1] (Used as the primary toxicological analog). Retrieved from [1]
-
BenchChem. (2025).[1] Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (Synthetic protocol grounding).
Sources
- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 455-14-1|4-(Trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 6. 65934-74-9|4-Methyl-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
Role of difluoromethyl groups in medicinal chemistry
The Difluoromethyl Group ( ): A Strategic Bioisostere in Medicinal Chemistry
Executive Summary: The "Lipophilic Donor" Paradox
In the landscape of modern drug design, the difluoromethyl group (
This guide analyzes the
Physicochemical Mechanics: The H-Bonding Singularity
The defining feature of the
The Acidity-Lipophilicity Matrix
While a methyl group (
Table 1: Comparative Physicochemical Properties
| Property | Methyl ( | Difluoromethyl ( | Hydroxyl ( | Trifluoromethyl ( |
| H-Bond Donor ( | ~0.00 (None) | ~0.10 - 0.15 | ~0.35 - 0.40 | 0.00 (None) |
| Lipophilicity ( | Reference (0) | +0.1 to +0.3 | -1.0 to -2.0 | +0.5 to +0.9 |
| Bioisosteric Role | Steric filler | Lipophilic Donor | Hydrophilic Donor | Steric/Electronic Modulator |
| Metabolic Liability | High (Oxidation) | Low (Blocked) | Phase II Conjugation | Low (Stable) |
Note:
The "Lipophilic Hydrogen Bond Donor" Concept
The
Figure 1: The strategic transition from Hydroxyl to Difluoromethyl groups improves ADME properties while preserving key binding interactions.
Metabolic Stability & Bioisosterism[1][2][3][4][5]
Blocking CYP450 Oxidation
The
-
Mechanism: The high ionization potential of fluorine prevents the formation of the radical cation intermediate required for many CYP450 oxidation pathways.
-
Impact: This extends the half-life (
) of the drug without the steric penalty associated with larger blocking groups like -butyl.
Case Study: Bioisostere in Action
While Eflornithine (DFMO) is the classic example of a drug containing a
-
Garenoxacin (Antibiotic): Features a difluoromethoxy (
) group.[2] The moiety here is critical not just for lipophilicity, but for electronic modulation of the quinolone core and providing a weak H-bond donor interface. -
Roflumilast (COPD): The difluoromethoxy group replaces a methoxy group. This prevents rapid O-demethylation (metabolic stability) while the acidic proton (
) can engage in solvation or binding interactions that a trifluoromethoxy ( ) group cannot.
Experimental Protocol: Late-Stage Radical Difluoromethylation
Historically, introducing
Protocol: Innate C-H Difluoromethylation of Heteroarenes
This protocol utilizes a radical mechanism to install a
Reagents:
-
Substrate: 1.0 equiv (Heteroarene)
-
Reagent: Zinc Difluoromethanesulfinate (
, DFMS) - 3.0 equiv -
Oxidant: tert-Butyl Hydroperoxide (TBHP, 70% aq.) - 5.0 equiv
-
Solvent: DCM/Water (2.5:1 biphasic mixture)
-
Additives: Trifluoroacetic acid (TFA) - 1.0 equiv (optional, for protonation of basic nitrogens)
Step-by-Step Methodology:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (295 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic system is crucial for solubilizing the inorganic salts and the organic substrate.
-
Acidification (Critical): If the substrate contains a basic nitrogen (e.g., pyridine), add TFA (38 µL, 0.5 mmol, 1.0 equiv). Rationale: Protonation increases the electrophilicity of the heterocycle, making it more reactive toward the nucleophilic
radical. -
Initiation: Add TBHP (70% aq. solution) dropwise (approx. 5.0 equiv) while stirring vigorously at 0 °C or Room Temperature (substrate dependent).
-
Reaction: Stir the mixture vigorously at Room Temperature for 12–24 hours. The reaction releases
gas; ensure the vial is vented via a needle or used in a fume hood. -
Workup: Quench with saturated aqueous
. Extract with DCM (3 x 10 mL). Dry combined organics over , filter, and concentrate. -
Purification: Purify via silica gel flash chromatography.
products are often slightly less polar than the parent heterocycle.
Synthetic Decision Tree
Choose the right method based on your substrate's electronic demand.
Figure 2: Strategic selection of difluoromethylation reagents based on substrate electronics.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[3] Link (Seminal paper on Zinc Sulfinate reagents).
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry. Link
-
Hu, J., et al. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link
Methodological & Application
Application Note: A Proposed Synthetic Route to 3,5-Bis(difluoromethyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
In contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl group (-CHF₂) has garnered significant attention for its unique physicochemical properties. It often serves as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The -CHF₂ group acts as a lipophilic hydrogen bond donor, a characteristic that can be pivotal in enhancing interactions within a target's binding pocket.[1][3]
3,5-Bis(difluoromethyl)aniline is a valuable, yet synthetically challenging, building block. Its structure presents two difluoromethyl groups on an aniline scaffold, offering a platform for introducing these desirable properties into a wide array of potential pharmaceutical candidates. This application note outlines a proposed, robust, two-step synthetic pathway starting from commercially available materials to furnish this important intermediate.
Proposed Synthetic Strategy: A Logic-Driven Approach
The logical flow for this synthesis is as follows:
-
Installation of the Difluoromethyl Groups: The most reliable method to form a difluoromethyl group from a non-fluorinated precursor is the deoxyfluorination of an aldehyde. Therefore, a suitable starting material is a benzene ring with two aldehyde functionalities and a masked amino group at the desired positions. 3,5-Dinitrobenzaldehyde is an ideal precursor as the nitro groups can be chemoselectively reduced to the aniline in a subsequent step.
-
Formation of the Aniline Moiety: The reduction of aromatic nitro compounds to their corresponding anilines is a high-yielding and clean reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and the generation of water as the only byproduct.[4][5]
This two-step sequence ensures a controlled and high-yielding pathway to the target molecule.
Logical Workflow for Synthesis
Caption: Rationale for the proposed two-step synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the proposed synthesis.
Step 1: Synthesis of 1,3-Bis(difluoromethyl)-5-nitrobenzene via Deoxyfluorination
This protocol details the conversion of the two aldehyde groups of 3,5-dinitrobenzaldehyde into difluoromethyl groups using diethylaminosulfur trifluoride (DAST). DAST is a widely used reagent for converting aldehydes and ketones to their corresponding geminal difluorides.[6][7]
Core Causality: DAST reacts with the aldehyde's carbonyl oxygen to form an intermediate that is subsequently displaced by a fluoride ion in an Sₙ2 or Sₙ1-type mechanism, a process that occurs twice to yield the -CHF₂ group.[6] Anhydrous and inert conditions are critical to prevent the rapid decomposition of DAST by moisture and to avoid unwanted side reactions.
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |
| 3,5-Dinitrobenzaldehyde | 5.0 g | 25.5 | Starting Material |
| DAST | 10.3 mL (12.6 g) | 78.0 (3.05 eq) | Fluorinating Agent |
| Dichloromethane (DCM) | 100 mL | - | Anhydrous Solvent |
| Reaction Temperature | 0 °C to 25 °C | - | Controlled addition |
| Reaction Time | 12 hours | - | |
| Workup | Saturated NaHCO₃ (aq) | - | Quench excess reagent |
Protocol:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: Dissolve 3,5-dinitrobenzaldehyde (5.0 g, 25.5 mmol) in 50 mL of anhydrous dichloromethane (DCM) in the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
DAST Addition: Under a positive pressure of nitrogen, slowly add diethylaminosulfur trifluoride (DAST) (10.3 mL, 78.0 mmol) to the dropping funnel. Add the DAST dropwise to the stirred solution in the flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25 °C). Stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. (Caution: Exothermic reaction and gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1,3-bis(difluoromethyl)-5-nitrobenzene.
Step 2: Synthesis of 3,5-Bis(difluoromethyl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of 1,3-bis(difluoromethyl)-5-nitrobenzene to the target aniline using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is a standard, highly efficient method for nitro group reduction.[8][9]
Core Causality: The palladium catalyst surface adsorbs and activates both the hydrogen gas and the nitro group. This facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally to the amine, with molecular hydrogen acting as the reductant.[8]
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |
| 1,3-Bis(difluoromethyl)-5-nitrobenzene | 4.0 g | 16.9 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | 400 mg | 10 mol% catalyst | Catalyst |
| Methanol (MeOH) | 80 mL | - | Solvent |
| Hydrogen (H₂) Pressure | 50 psi (or 1 atm balloon) | - | Reductant |
| Reaction Temperature | 25 °C | - | Ambient |
| Reaction Time | 4-6 hours | - |
Protocol:
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add 1,3-bis(difluoromethyl)-5-nitrobenzene (4.0 g, 16.9 mmol) and 80 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (400 mg) to the solution under a stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the vessel. Purge the system with nitrogen three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi (or affix a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. (Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude 3,5-bis(difluoromethyl)aniline, which can be further purified by column chromatography or distillation if necessary.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Safety and Handling
-
Diethylaminosulfur trifluoride (DAST): DAST is corrosive, toxic, and reacts violently with water.[10] It can cause severe burns resembling those from hydrofluoric acid, with symptoms that may be delayed.[11] Handle DAST only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. DAST can undergo exothermic decomposition at temperatures above 50 °C and may detonate at higher temperatures. Always perform reactions at controlled, low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly sealed and purged of air before introducing hydrogen. The palladium on carbon catalyst is pyrophoric, especially after the reaction. Do not allow the used catalyst to dry in the air. Quench the filtered catalyst by suspending it in water.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Characterization
The identity and purity of the final product, 3,5-Bis(difluoromethyl)aniline, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the aromatic protons and the characteristic triplet for the -CHF₂ protons due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Expect a doublet corresponding to the -CHF₂ groups.
-
¹³C NMR: Expect signals for the aromatic carbons, with characteristic splitting patterns for the carbons bearing the difluoromethyl groups due to C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, such as the N-H stretches of the aniline.
References
-
Springer Nature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Available at: [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC. Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Available at: [Link]
-
ACS Publications. (1960). The Preparation of Aryl Difluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available at: [Link]
-
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Available at: [Link]
-
Frontiers. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Available at: [Link]
-
ACS Publications. (n.d.). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]
-
ACS Publications. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Available at: [Link]
-
ResearchGate. (2023). Hi. Can you please help me in performing of the synthesis of 3,5-Dinitro-2-hydroxy-benzaldehyde on the basis of 2-hydroxy-5-nitrobenzaldehyde?. Available at: [Link]
-
Royal Society of Chemistry. (2013). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
-
ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available at: [Link]
-
B P International. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research. Available at: [Link]
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The Strategic Deployment of 3,5-Bis(difluoromethyl)aniline in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties and ability to act as a hydrogen bond donor can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The presence of two fluorine atoms enhances metabolic stability and modulates lipophilicity, often leading to improved cell membrane permeability and oral bioavailability.
This guide focuses on the synthetic utility of a key building block, 3,5-bis(difluoromethyl)aniline , in the construction of bioactive heterocyclic scaffolds. While its trifluoromethyl analogue has been more extensively studied, the principles of its reactivity provide a strong foundation for its application in synthesizing a diverse array of heterocycles with significant therapeutic potential. The electron-withdrawing nature of the two difluoromethyl groups deactivates the aniline ring, influencing its nucleophilicity and the regioselectivity of cyclization reactions. This document provides detailed protocols and mechanistic insights for the synthesis of pyrazoles, quinolines, and pyridazines using this versatile precursor.
I. Synthesis of Bioactive Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. The synthesis of 3,5-bis(difluoromethyl)phenyl-substituted pyrazoles can lead to potent antimicrobial agents. A common and effective route is the Knorr pyrazole synthesis and subsequent functionalization.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative. In the context of using an aniline as a precursor, it is first converted to a diazonium salt, which is then reduced to a hydrazine. However, a more direct approach for creating N-aryl pyrazoles involves the reaction of a 1,3-dicarbonyl compound with an arylhydrazine. For the purpose of this guide, we will consider a plausible pathway where 3,5-bis(difluoromethyl)aniline is a key reactant in a multi-step synthesis leading to a functionalized pyrazole. A related, well-documented synthesis of antibacterial pyrazoles utilizes a substituted acetophenone which can be conceptually linked to our target aniline.[1]
A plausible synthetic workflow is outlined below, starting from a diketone and a hydrazine derived from 3,5-bis(difluoromethyl)aniline.
Caption: Proposed workflow for the synthesis of bioactive pyrazoles.
Protocol 1: Synthesis of N-(3,5-bis(difluoromethyl)phenyl)-5-methyl-3-phenyl-1H-pyrazole
This protocol is adapted from established methods for pyrazole synthesis from arylhydrazines and β-diketones.
Materials:
-
3,5-Bis(difluoromethyl)phenylhydrazine
-
1-Phenylbutane-1,3-dione (benzoylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3,5-bis(difluoromethyl)phenylhydrazine (1.0 eq) in glacial acetic acid, add 1-phenylbutane-1,3-dione (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl pyrazole.
Expected Outcome and Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield (Predicted) |
| N-(3,5-bis(difluoromethyl)phenyl)-5-methyl-3-phenyl-1H-pyrazole | 3,5-Bis(difluoromethyl)phenylhydrazine, 1-Phenylbutane-1,3-dione | Acetic Acid | 4-6 hours | 80-90% |
Note: The predicted yield is based on analogous reactions with similar substrates.
II. Synthesis of Bioactive Quinoline Derivatives
The quinoline scaffold is prevalent in a wide range of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[2] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as key starting materials.[3][4] The electronic properties of 3,5-bis(difluoromethyl)aniline make it an interesting candidate for these reactions.
Mechanistic Rationale: The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This method offers a straightforward approach to substituted quinolines.
Caption: Proposed workflow for Friedländer quinoline synthesis.
Protocol 2: Synthesis of 6,8-Bis(difluoromethyl)-1,2,3,4-tetrahydroacridine
This protocol outlines a plausible Friedländer condensation using a derivative of 3,5-bis(difluoromethyl)aniline.
Materials:
-
2-Amino-4,6-bis(difluoromethyl)benzaldehyde (requires prior synthesis from 3,5-bis(difluoromethyl)aniline)
-
Cyclohexanone
-
Potassium Hydroxide
-
Ethanol
-
Hydrochloric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-bis(difluoromethyl)benzaldehyde (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with 2M hydrochloric acid.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the desired tetrahydroacridine.
Expected Outcome and Data:
| Product | Starting Materials | Catalyst | Reaction Time | Yield (Predicted) |
| 6,8-Bis(difluoromethyl)-1,2,3,4-tetrahydroacridine | 2-Amino-4,6-bis(difluoromethyl)benzaldehyde, Cyclohexanone | Potassium Hydroxide | 8-12 hours | 75-85% |
Note: The predicted yield is based on analogous Friedländer reactions.
III. Synthesis of Bioactive Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, found in various agrochemicals and pharmaceuticals.[5][6] A common synthetic route involves the reaction of a 1,4-dicarbonyl compound with hydrazine.
Mechanistic Rationale: Pyridazine Formation
The reaction of a 1,4-dicarbonyl compound with a hydrazine derivative proceeds via a double condensation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.
Caption: General workflow for the synthesis of pyridazines.
Protocol 3: Synthesis of 1-(3,5-bis(difluoromethyl)phenyl)-3,6-diphenylpyridazine
This protocol describes the synthesis of a substituted pyridazine from a 1,4-dicarbonyl compound and the corresponding hydrazine.
Materials:
-
3,5-Bis(difluoromethyl)phenylhydrazine
-
1,4-Diphenylbutane-1,4-dione
-
Ethanol
-
Acetic Acid (catalyst)
-
Air (as oxidant)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1,4-diphenylbutane-1,4-dione (1.0 eq) and 3,5-bis(difluoromethyl)phenylhydrazine (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and bubble air through the solution (or leave open to the atmosphere) for 12-24 hours. The air facilitates the oxidation of the dihydropyridazine intermediate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyridazine.
Expected Outcome and Data:
| Product | Starting Materials | Catalyst | Reaction Time | Yield (Predicted) |
| 1-(3,5-bis(difluoromethyl)phenyl)-3,6-diphenylpyridazine | 3,5-Bis(difluoromethyl)phenylhydrazine, 1,4-Diphenylbutane-1,4-dione | Acetic Acid | 12-24 hours | 70-80% |
Note: The predicted yield is based on similar pyridazine syntheses.
Conclusion and Future Outlook
3,5-Bis(difluoromethyl)aniline is a promising, albeit currently underutilized, building block for the synthesis of bioactive heterocycles. The protocols detailed in this guide, based on established and robust named reactions, provide a framework for the rational design and synthesis of novel pyrazoles, quinolines, and pyridazines. The unique electronic properties conferred by the difluoromethyl groups are expected to impart favorable biological and pharmacokinetic characteristics to the resulting heterocyclic compounds. Further research into the synthesis and biological evaluation of these derivatives is warranted and holds significant potential for the discovery of new therapeutic agents.
References
-
Gondru, R.; et al. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. 2021, 26(16), 5083. [Link]
-
Silva, T. H. A.; et al. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. 2021, 84(1), 124-135. [Link]
- Schach, T.; Papenfuhs, T. Process for preparing 3,5-difluoroaniline. U.S.
-
Zhang, L.; et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. 2020, 11, 493. [Link]
-
Shermolovich, Y. G.; et al. Synthesis of The Symmetrical 3,5-bis(difluoromethyl)-1,4-thiazine 1,1-dioxides. Journal of Fluorine Chemistry. 2003, 120(1), 35-39. [Link]
-
Kouznetsov, V. V.; et al. Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. 2022, 99(5), 629-651. [Link]
-
Kodama, T.; et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. 2021, 86(13), 8926-8932. [Link]
-
Ali, I.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020, 10(35), 20676-20704. [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Application of 3,5-Bis(difluoromethyl)aniline in agrochemical synthesis
Application Note: 3,5-Bis(difluoromethyl)aniline in Next-Generation SDHI Fungicide Synthesis
Executive Summary
This application note details the utility of 3,5-Bis(difluoromethyl)aniline (CAS 1658423-63-2) as a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] While the trifluoromethyl (-CF₃) analogue is ubiquitous in commercial agrochemicals, the bis(difluoromethyl) motif offers a distinct "Lipophilic Hydrogen Bond Donor" profile. This guide provides a validated protocol for coupling this aniline with pyrazole scaffolds to generate novel carboxamide active ingredients (AIs) with optimized metabolic stability and binding affinity.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3,5-Bis(difluoromethyl)aniline |
| CAS Number | 1658423-63-2 |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol |
| Appearance | Pale yellow to brown liquid/low-melting solid |
| Acidity (pKa) | ~3.5 (Conjugate acid) - Less basic than aniline due to F-withdrawl |
| Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral/Inhalation) |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The difluoromethyl group is generally stable but can degrade under strongly basic conditions at elevated temperatures (dehydrofluorination).
Scientific Rationale: The "Fluorine Effect" in SDHI Design
In modern agrochemistry, the transition from Trifluoromethyl (-CF₃) to Difluoromethyl (-CHF₂) is a precision tool for lead optimization.[1]
-
Lipophilic Hydrogen Bond Donor: Unlike -CF₃, the -CHF₂ group contains an acidic proton capable of acting as a weak hydrogen bond donor.[1] This allows the molecule to interact with specific residues (e.g., carbonyl backbone oxygens) within the ubiquinone binding site of the SDH enzyme complex.
-
Metabolic Stability: The C-H bond in CHF₂ is electronically deactivated by the two fluorine atoms, resisting oxidative metabolism (P450 hydroxylation) while avoiding the extreme persistence sometimes associated with perfluorinated chains.
-
LogP Modulation: Replacing -CF₃ with -CHF₂ lowers the lipophilicity (LogP) slightly, improving systemicity (xylem mobility) in the plant without compromising rainfastness.[1]
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR progression from standard trifluoromethyl anilines to the difluoromethyl bioisostere.
Protocol: Synthesis of Pyrazole-Carboxamide SDHI Analog
This protocol describes the coupling of 3,5-bis(difluoromethyl)aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a common SDHI pharmacophore precursor).[1]
Reagents & Equipment
-
Substrate A: 3,5-Bis(difluoromethyl)aniline (1.0 equiv)[1][2]
-
Substrate B: Pyrazole-4-carbonyl chloride derivative (1.1 equiv)[1]
-
Base: Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Optional, accelerates reaction.[1]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve 3,5-bis(difluoromethyl)aniline (1.93 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add Pyridine (1.2 mL, 15 mmol) and cool the solution to 0°C using an ice bath.
-
-
Acylation:
-
Dissolve the acid chloride (11 mmol) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the aniline mixture over 15 minutes. Note: Exothermic reaction.[1] Maintain temp < 5°C.
-
Remove ice bath and allow to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aniline spot should disappear.
-
-
Work-up:
-
Quench reaction with 1M HCl (20 mL) to remove excess pyridine.
-
Separate phases. Extract aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Heptane OR perform flash column chromatography (Silica gel, 0-30% EtOAc in Heptane).[1]
-
Diagram 2: Synthesis Workflow
Caption: Operational workflow for the amidation of 3,5-bis(difluoromethyl)aniline.
Analytical Validation
To confirm the integrity of the bis(difluoromethyl) moiety (which can be sensitive to hydrolysis or elimination), specific NMR signatures must be verified.
| Nucleus | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 6.5 – 7.0 ppm (t, J ≈ 55 Hz) | The characteristic triplet of the CHF₂ proton.[1] The large coupling constant ( |
| ¹⁹F NMR | δ -110 to -115 ppm (d) | Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1] |
| ¹³C NMR | δ ~115 ppm (t) | Triplet carbon signal due to C-F coupling ( |
Troubleshooting Note: If the triplet at 6.5-7.0 ppm is missing or appears as a singlet, dehydrofluorination may have occurred (forming a difluorostyrene derivative) or the starting material was incorrect (e.g., trifluoromethyl).
References
-
Bioisosterism of Difluoromethyl Groups
-
Chemical Property Data
-
General Amidation Protocols for Fluorinated Anilines
-
The "Lipophilic Hydrogen Bond Donor" Concept
Sources
- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3,5-bis(difluoromethyl)aniline (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1636177-48-4|3,5-Dimethyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 5. 49658-26-6|4-(Difluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 6. CAS:455-14-1, 4-(三氟甲基)苯胺-毕得医药 [bidepharm.com]
- 7. 455-14-1|4-(Trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Improving the yield and purity of 3,5-Bis(difluoromethyl)aniline
Technical Support Center: Optimizing 3,5-Bis(difluoromethyl)aniline Synthesis
Topic: (CAS: 1658423-63-2). Role: Senior Application Scientist. Audience: Pharmaceutical Researchers and Process Chemists.
Executive Summary
3,5-Bis(difluoromethyl)aniline is a high-value intermediate used in medicinal chemistry to modulate lipophilicity and hydrogen-bond acidity (acting as a bioisostere for hydroxyl or thiol groups).[1] Unlike its trifluoromethyl counterpart (CAS 328-74-5), the difluoromethyl (-CHF₂) group introduces unique stability challenges, particularly regarding benzylic C-F bond lability during reduction and hydrolytic sensitivity during precursor synthesis.
This guide addresses the two critical bottlenecks in its production:
-
Incomplete Fluorination: Failure to fully convert aldehyde precursors to -CHF₂.
-
Hydrodefluorination: Accidental cleavage of the C-F bond during nitro reduction.
Module 1: Precursor Synthesis (The Fluorination Step)
Core Question: How do I ensure complete conversion of 5-nitroisophthalaldehyde to 3,5-bis(difluoromethyl)nitrobenzene without tar formation?
The most reliable route begins with 5-nitroisophthalaldehyde . Direct nitration of 1,3-bis(difluoromethyl)benzene is possible but often yields inseparable regioisomers. The aldehyde-to-difluoromethyl transformation using nucleophilic fluorinating agents (DAST, Deoxo-Fluor) is the industry standard but prone to safety and yield issues.
Troubleshooting Guide: Fluorination
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Thermal Runaway: Reagent added too fast or at high temp. | Protocol Adjustment: Cool reaction to -78°C (or at least -20°C) during addition. Allow to warm to RT slowly over 4–6 hours. |
| Aldehyde Impurity | Moisture Contamination: DAST hydrolyzes instantly with water. | Strict Anhydrous: Use dry DCM (<50 ppm H₂O). Ensure glassware is oven-dried. Use a nitrogen blanket. |
| Monofluoromethyl Byproduct | Incomplete Reaction: Steric hindrance or insufficient reagent. | Stoichiometry: Use 2.5–3.0 equivalents of fluorinating agent. If using Deoxo-Fluor, heat to 40°C after addition is complete to drive the second fluoride insertion. |
Senior Scientist Insight:
"Many chemists underestimate the exotherm of DAST. The decomposition of the sulfur-oxygen intermediate is energetic. If you see 'smoking' or rapid darkening, your internal temperature likely spiked, leading to polymerization. Always use an internal thermometer, not just a bath probe."
Module 2: Chemo-Selective Reduction (The Critical Step)
Core Question: My LC-MS shows a mass corresponding to [M-18] or [M-20]. Why am I losing fluorine during the reduction of the nitro group?
The -CHF₂ group is benzylic. Under standard hydrogenation conditions (Pd/C, H₂, >40 psi), the C-F bond is susceptible to hydrogenolysis , converting -CHF₂ to -CH₃ or -CH₂F.
Protocol Comparison: Selecting the Right Reductant
| Method | Compatibility with -CHF₂ | Scalability | Recommendation |
| H₂ + Pd/C | Poor. High risk of defluorination. | High | Avoid unless using poisoned catalysts (e.g., sulfided Pt/C). |
| Fe / NH₄Cl (Bechamp) | Excellent. Chemoselective for -NO₂. | Medium | Preferred Method. Robust and preserves C-F bonds. |
| SnCl₂ / HCl | Good. | Low (Waste issues) | Use only for small-scale (<5g) batches. |
| Zn / AcOH | Moderate. Risk of over-reduction. | Medium | Monitor temperature closely (<60°C). |
Recommended Protocol: Iron-Mediated Reduction
This method is self-validating; the color change (orange nitro to colorless/brown amine) and disappearance of the starting material spot on TLC are distinct.
-
Suspend 3,5-bis(difluoromethyl)nitrobenzene (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (0.5 eq).
-
Heat to reflux (approx. 75–80°C) with vigorous stirring.
-
Monitor: Reaction is typically complete in 2–4 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
Module 3: Purification and Isolation
Core Question: I have a close-eluting impurity (∆Rf < 0.1). How do I remove it?
The most common impurity is 3-(difluoromethyl)-5-(monofluoromethyl)aniline , resulting from over-reduction or incomplete fluorination. Its polarity is very similar to the product.
Purification Strategy:
-
Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate. The amine is weakly basic; adding 1% Triethylamine to the mobile phase reduces tailing and improves peak resolution.
-
Acid-Base Extraction:
-
Dissolve crude oil in Et₂O.
-
Extract with 1M HCl (Product goes into water; non-basic impurities stay in organic).
-
Wash aqueous layer with Et₂O.
-
Basify aqueous layer with NaOH to pH 10.
-
Extract product back into Et₂O. Note: This removes non-amine impurities but not the defluorinated aniline byproduct. For that, careful distillation or column chromatography is required.
-
Visualizing the Workflow
The following diagram illustrates the critical control points (CCPs) where yield is often lost.
Figure 1: Synthesis pathway highlighting Critical Control Points (CCPs) for impurity generation.
References
-
Bioisosteric Properties of -CHF₂
-
Erickson, J. A., et al. "Difluoromethyl Groups as Hydrogen Bond Donors." Journal of Medicinal Chemistry, 2017. Link
- Insight: Establishes the lipophilic hydrogen bond donor capability of the CHF₂ group, valid
-
-
Chemoselective Reduction of Nitroarenes
-
Fluorination with DAST
-
Middleton, W. J. "New Fluorinating Reagents. Dialkylaminosulfur Fluorides." The Journal of Organic Chemistry, 1975. Link
- Insight: The foundational text on using DAST, including safety precautions regarding thermal instability.
-
-
Product Identification
-
BLD Pharm. "3,5-Bis(difluoromethyl)aniline MSDS and Structure." Link
- Insight: Confirms CAS 1658423-63-2 and physical properties.
-
Sources
Challenges in the scale-up synthesis of 3,5-Bis(difluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3,5-Bis(difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. The introduction of two difluoromethyl groups onto an aniline ring presents unique challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.
I. Overview of Synthetic Strategies and Core Challenges
The synthesis of 3,5-Bis(difluoromethyl)aniline is a critical process for the development of novel pharmaceuticals and agrochemicals, as the difluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1] A common synthetic approach involves the difluoromethylation of a suitable aniline precursor. This is often achieved through the generation of difluorocarbene (:CF2), a highly reactive intermediate.[2]
However, the transition from a laboratory-scale synthesis to a larger industrial production is fraught with challenges. These include managing the stability and safe handling of difluoromethylating reagents, controlling reaction exotherms to prevent thermal runaway, and developing robust purification methods to ensure the high purity required for pharmaceutical applications.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 3,5-Bis(difluoromethyl)aniline.
Problem 1: Low or Inconsistent Yield of 3,5-Bis(difluoromethyl)aniline
Possible Causes:
-
Inefficient Difluorocarbene Generation: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate can be sensitive to reaction conditions.[4]
-
Suboptimal Reaction Temperature: The reaction of difluorocarbene with the aniline substrate is temperature-dependent. Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition.
-
Moisture Contamination: Difluoromethylating reagents and intermediates can be sensitive to moisture, leading to the formation of byproducts and a reduction in yield.
-
Poor Reagent Purity: The purity of the starting aniline precursor and the difluoromethylating agent is crucial for a successful reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Difluorocarbene Precursor | Use high-purity sodium chlorodifluoroacetate. Ensure it is thoroughly dried before use. | Impurities can interfere with the reaction, and moisture can quench the difluorocarbene. |
| Reaction Temperature | Optimize the reaction temperature through small-scale trials. A gradual increase in temperature may be necessary to initiate and sustain the reaction. | Provides a balance between reaction rate and selectivity, minimizing byproduct formation. |
| Solvent | Use a high-boiling polar aprotic solvent such as DMF or NMP. Ensure the solvent is anhydrous. | Facilitates the dissolution of reagents and provides a suitable medium for the reaction. |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents the ingress of moisture and oxygen, which can lead to side reactions. |
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Over-alkylation: The aniline nitrogen can be susceptible to N-difluoromethylation, leading to the formation of N-(difluoromethyl)-3,5-bis(difluoromethyl)aniline.
-
Decomposition of Product: The product may be unstable under the reaction conditions, especially at elevated temperatures.
-
Side Reactions of Difluorocarbene: Difluorocarbene can react with the solvent or other components in the reaction mixture.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the difluoromethylating agent to minimize over-alkylation. A slight excess may be necessary, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by techniques like HPLC or GC to determine the optimal reaction time and avoid prolonged exposure of the product to harsh conditions.
-
Quenching: Once the reaction is complete, quench it promptly by cooling and adding a suitable reagent to neutralize any remaining reactive species.
Problem 3: Difficulties in Product Purification at Scale
Possible Causes:
-
Formation of Close-Boiling Impurities: Byproducts with similar physical properties to the desired product can make purification by distillation challenging.
-
Emulsion Formation during Work-up: The presence of polar solvents and salts can lead to the formation of stable emulsions during aqueous work-up, complicating phase separation.
-
Product Instability during Purification: The product may be sensitive to the conditions used for purification, such as high temperatures during distillation.
Solutions:
| Purification Step | Recommendation | Rationale |
| Aqueous Work-up | Use brine washes to break emulsions. Consider using a phase-transfer catalyst to improve separation. | Helps to minimize product loss and improve the efficiency of the extraction process. |
| Distillation | Perform vacuum distillation to reduce the boiling point and minimize thermal stress on the product. Use a fractionating column to improve separation from close-boiling impurities. | Lower temperatures during distillation can prevent product decomposition.[5] |
| Crystallization | If distillation is insufficient, consider crystallization from a suitable solvent system. | Can provide a highly purified product, especially for pharmaceutical applications where high purity is paramount. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 3,5-Bis(difluoromethyl)aniline?
A1: The primary safety concerns are the handling of potentially hazardous difluoromethylating reagents and the risk of thermal runaway.[6] Difluorocarbene is typically generated in situ from precursors, and the decomposition of these precursors can be highly exothermic.[7] A thorough thermal safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC), is essential to understand the thermal profile of the reaction and to design appropriate cooling and emergency shutdown systems.[6]
Q2: How can I monitor the progress of the difluoromethylation reaction in a large-scale reactor?
A2: In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for tracking the consumption of the starting material and the formation of the product and byproducts. For real-time monitoring, Process Analytical Technology (PAT) tools such as in-situ FTIR or Raman spectroscopy can be implemented to provide continuous data on the reaction kinetics.
Q3: What are the common impurities I should expect in the final product?
A3: Common impurities can include unreacted starting material, mono-difluoromethylated aniline, N-difluoromethylated product, and products of side reactions with the solvent. The specific impurity profile will depend on the reaction conditions. It is important to develop analytical methods to identify and quantify these impurities to ensure the final product meets the required specifications.
Q4: Can I use a different difluoromethylating agent for this synthesis?
A4: While sodium chlorodifluoroacetate is a common choice, other reagents can generate difluorocarbene.[4] The choice of reagent will depend on factors such as cost, availability, safety, and compatibility with the substrate and reaction conditions. Any new reagent should be thoroughly evaluated at the laboratory scale before being considered for scale-up.
IV. Visualizing the Workflow
Diagram 1: Key Stages in the Scale-Up Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
Technical Support Center: Catalyst Remediation for Fluorinated Anilines
Topic: Removal of Catalysts from 3,5-Bis(difluoromethyl)aniline Reactions Document ID: TSC-F-305 Last Updated: 2025-05-15[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Molecule: 3,5-Bis(difluoromethyl)aniline
CAS: 328-74-5 (Analogous reference)
Key Feature: The two difluoromethyl (
The Challenge: Unlike standard anilines, 3,5-bis(difluoromethyl)aniline presents a dual challenge during catalyst removal:
-
Lipophilicity: The fluorinated motifs drastically reduce water solubility, rendering traditional aqueous washes (e.g., EDTA/Cysteine extraction) inefficient.[1][3]
-
Base Sensitivity: The benzylic protons of the
groups are weakly acidic ( ).[1][2][3] Exposure to strong bases or harsh thermal conditions during workup can trigger defluorination or decomposition.[1][2]
This guide provides self-validating protocols for removing Heterogeneous (Pd/C) and Homogeneous (Pd, Cu, Ni) catalysts to meet ICH Q3D regulatory limits.[1][2]
Decision Matrix: Workflow Selection
Use the following logic flow to determine the correct remediation protocol for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate catalyst removal workflow.
Protocol A: Heterogeneous Catalyst Removal (Pd/C)
Context: Typically used in the reduction of 3,5-bis(difluoromethyl)nitrobenzene.[1] Risk: "Fines" (sub-micron metal particles) passing through standard filters, leading to downstream contamination.[1][2]
Materials
-
Solvent: Ethyl Acetate or THF (Do not use methanol if pyrophoric risk is unmitigated).[1][2][3]
-
Equipment: Sintered glass funnel (Porosity 3 or 4).
Step-by-Step Procedure
-
Bed Preparation: Pack a sintered glass funnel with 2–3 cm of Celite® 545.[1][2] Wet the pad with the reaction solvent.
-
Dilution: Dilute the crude reaction mixture 1:1 with Ethyl Acetate.
-
Filtration: Apply gentle vacuum.[1][2] Pour the mixture slowly over the Celite pad.
-
Wash: Rinse the filter cake with 3 bed volumes of solvent.
-
Safety Note: The filter cake contains active Pd/C and is pyrophoric .[1][2][3] Do not suck the filter dry. Keep it wet and dispose of it immediately into a water-filled waste container.[1][2]
Protocol B: Homogeneous Catalyst Scavenging
Context: Used after cross-coupling (Buchwald-Hartwig, Suzuki) where soluble Pd/ligand complexes are present.[1][2] Mechanism: Solid-supported functional groups (Thiols/Amines) bind the metal, allowing it to be filtered off.[1][2]
Scavenger Selection Guide
Due to the electron-deficient nature of the aniline nitrogen, it competes poorly with strong scavengers, making this method highly effective.
| Scavenger Type | Functional Group | Selectivity (Pd) | Compatibility with | Recommendation |
| Si-Thiol | Mercaptopropyl | High (Preferred) | Excellent (Neutral pH) | Primary Choice |
| Si-DMT | Dimercaptotriazine | Very High | Good | Use for stubborn residues (<10 ppm target) |
| Si-Triamine | Diethylenetriamine | Low | Moderate | Avoid (May bind the aniline product) |
| Activated Carbon | N/A | Low (Non-specific) | Excellent | Backup only (Yield loss risk) |
Experimental Workflow (Si-Thiol)
-
Loading Calculation:
-
Solvent System: Dissolve crude oil in THF or Ethyl Acetate (10 mL/g).
-
Incubation:
-
Filtration: Filter the suspension through a standard fritted funnel or a polypropylene cartridge.
-
Analysis: Concentrate the filtrate and analyze via ICP-MS.
Figure 2: Mechanism of Palladium sequestration using Thiol-functionalized silica.
Troubleshooting & FAQs
Q1: My product turned dark brown after scavenging. What happened?
A: This indicates oxidation of the aniline or residual colloidal metal.
-
Fix: If using Si-Thiol, ensure you filtered out all silica particles.[1][2][3] If the color persists, dissolve in EtOAc and wash with 10% aqueous L-Cysteine solution. The lipophilic aniline will stay in the organic layer, while the Pd-Cysteine complex moves to the water.
Q2: I observe a significant yield loss after using Activated Carbon.
A: Activated carbon is non-selective and often adsorbs planar, lipophilic molecules like 3,5-bis(difluoromethyl)aniline via
-
Fix: Switch to Si-Thiol or Si-DMT . These rely on specific ligand-metal interactions (S-Pd bond) rather than surface adsorption, preserving your product yield.[1][2]
Q3: Can I use strong basic washes (NaOH) to remove copper salts?
A: Proceed with extreme caution.
The protons on the
Q4: The scavenging is slow. Can I heat the reaction to reflux?
A: Do not exceed 60°C. While heat improves scavenging kinetics, thermal stress on the
Regulatory Standards (ICH Q3D)
Ensure your final API meets the Permitted Daily Exposure (PDE) limits.[1][2]
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) |
| Copper (Cu) | 3 | 3000 | 300 | 300 ppm (Oral) |
| Nickel (Ni) | 2A | 200 | 20 | 20 ppm (Oral) |
Note: If your daily dose is lower (e.g., 100 mg), the allowable concentration (ppm) increases proportionally.[1][4]
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[1][2] Guideline for Elemental Impurities Q3D(R1).
-
Metal Scavenging Methodology. SiliCycle Inc. Metal Scavenging Solutions for Pharmaceutical Industry.[2][5][6]
-
Fluorine Chemistry Stability. Hu, J., Zhang, W., & Ni, F. (2014).[1] Synthesis and reactivity of fluoroalkylated arenes.[1][2][3] Chemical Reviews.[1][2] [1][2]
-
Palladium Removal Strategies. Garrett, C. E., & Prasad, K. (2004).[1][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[1][2][6] [1][2]
Sources
Technical Support Center: Handling & Stability of 3,5-Bis(difluoromethyl)aniline
The following Technical Support Center guide is designed for researchers working with 3,5-Bis(difluoromethyl)aniline . It prioritizes the unique chemical vulnerabilities of the difluoromethyl (
Product ID: 3,5-Bis-CHF2-Aniline (CAS: 328-74-5)
Chemical Formula:
Part 1: Critical Alert (The "Triage")
🛑 STOP & READ: The "Trifluoromethyl Fallacy"
Do not treat this molecule like a trifluoromethyl (
-
Vulnerability 1: Base Sensitivity (Acidity). The benzylic proton is significantly more acidic (pKa
25–28) than a methyl proton due to the electron-withdrawing fluorine atoms. Strong bases (e.g., , LDA, ) will deprotonate this position , leading to rapid decomposition via difluorocarbene ejection. -
Vulnerability 2: Hydrolysis Risk. Under forcing aqueous basic or acidic conditions, the
group can hydrolyze to an aldehyde ( ). -
Vulnerability 3: Oxidative Darkening. Like all electron-deficient anilines, the amine moiety is prone to oxidation, turning the liquid from pale yellow to dark brown upon air exposure.
Part 2: The Chemistry of Instability (Mechanistic Insight)
To troubleshoot effectively, you must understand the failure modes.
The "Self-Destruct" Pathway (Base-Mediated)
When exposed to strong bases, the benzylic proton is removed. The resulting carbanion is unstable and eliminates a fluoride ion to form a transient difluorocarbene species. This carbene rapidly polymerizes or reacts with nucleophiles (like water), destroying your starting material.
Lewis Acid Incompatibility
While the aromatic ring is deactivated, the fluorine atoms possess lone pairs that can coordinate with strong Lewis acids (e.g.,
Visualizing the Decomposition
The following diagram illustrates the primary decomposition pathways you must avoid.
Caption: Figure 1. Primary decomposition pathways. Note that base-mediated deprotonation leads to irreversible carbene formation.
Part 3: Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction mixture turned black and tarry."
Diagnosis: Base-mediated decomposition (Difluorocarbene polymerization). Likely Cause: You used a base that was too strong (pKa > 12) or the temperature was too high during base addition. Corrective Action:
-
Switch Bases: Replace strong organolithiums or hydrides with milder bases.
-
Recommended:
, , or DBU. -
Avoid:
, LDA, , (unless at with specific precautions).
-
-
Lower Temperature: If a strong base is mandatory for a subsequent step, cool the reaction to
before addition to kinetically inhibit the elimination of fluoride.
Scenario B: "I see a new aldehyde peak (~10 ppm) in my NMR."
Diagnosis: Hydrolysis of the
-
Dry Solvents: Ensure your reaction solvent is anhydrous. The hydrolysis requires water.[2]
-
Buffer pH: If working in aqueous media, maintain pH between 4 and 9. The
group is metastable but will hydrolyze at pH extremes.
Scenario C: "The Buchwald-Hartwig coupling failed (0% yield)."
Diagnosis: Catalyst poisoning or oxidative addition failure.
Likely Cause: The electron-poor nature of the aniline makes the amine a poor nucleophile, or the Pd catalyst inserted into the benzylic
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos , BrettPhos ) to facilitate the coupling of the electron-deficient amine.
-
Base Selection: Use
in dioxane or toluene. Avoid if possible, as it can act as a nucleophile or base strong enough to degrade the substrate over long reaction times.
Part 4: Validated Protocols
Storage & Handling Standard
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature:
to (Refrigerate). -
Container: Amber glass (protect from light).
-
Re-purification: If the liquid is dark brown/black, purify via vacuum distillation.
-
Boiling Point:
at 15 mmHg.[3]
-
Recommended Reaction Setup (General Nucleophilic Attack)
When using this aniline as a nucleophile (e.g., amide coupling,
| Parameter | Recommendation | Reason |
| Solvent | DCM, THF, DMF (Anhydrous) | Avoids hydrolysis; ensures solubility. |
| Base | Pyridine, DIPEA, or | Sufficient to neutralize HCl but too weak to deprotonate |
| Temp | Minimizes thermal degradation. | |
| Order of Addition | Add Aniline last | Prevents exposure of the amine to excess reagents without the electrophile present. |
Stability Decision Matrix
Use this logic flow to determine if your proposed conditions are safe.
Caption: Figure 2. Pre-reaction safety check for 3,5-Bis(difluoromethyl)aniline.
References
-
Zafrani, Y. et al. (2017). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Chemistry – A European Journal. [Link]
-
Li, H. et al. (2018). "Recent Advances in the Synthesis of Difluoromethylated Arenes." Organic Chemistry Frontiers. [Link]
-
Fier, P. S.[4] & Hartwig, J. F. (2012).[4] "Copper-Mediated Difluoromethylation of Aryl Iodides." Journal of the American Chemical Society. [Link]
-
Pahadi, V. K. et al. (2010). "Hydrolysis of Difluoromethyl Groups in Basic Media." Journal of Organic Chemistry. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Characterization of 3,5-Bis(difluoromethyl)aniline by 1H and 19F NMR
[1]
Product Category: Fluorinated Aromatic Building Blocks Target Analyte: 3,5-Bis(difluoromethyl)aniline Primary Alternative: 3,5-Bis(trifluoromethyl)aniline (Standard Reference)[1]
Executive Summary: The Bioisosteric Advantage[1]
In modern drug design, the difluoromethyl (
This guide provides a technical workflow to distinguish 3,5-bis(difluoromethyl)aniline from its
Comparative Analysis: vs. [1]
The primary challenge in characterizing this molecule is ensuring the complete difluorination of the methyl groups and distinguishing it from the trifluoromethyl analog or partially fluorinated impurities.
Spectral Performance Matrix
| Feature | Target: 3,5-Bis(difluoromethyl)aniline | Alternative: 3,5-Bis(trifluoromethyl)aniline | Implication |
| 1H NMR ( | Triplet ( | Silent (No signal) | |
| Coupling ( | ~54 - 56 Hz (Large Geminal Coupling) | N/A | Definitive confirmation of the |
| 19F NMR | Doublet ( | Singlet ( | 19F splitting pattern confirms the number of attached protons.[1] |
| H-Bonding | Weak Donor (Lipophilic H-bond) | None |
Experimental Protocol
A. Sample Preparation
To observe the labile amine protons and potential hydrogen bonding effects of the
-
Mass: Weigh 10–15 mg of the aniline derivative.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors, which can obscure the fine splitting of aromatic protons.[1]
B. Acquisition Parameters (400 MHz Instrument)
-
1H NMR:
-
19F NMR:
Results & Interpretation
1H NMR Characterization
The proton spectrum of the target molecule is defined by the "Triplet-Doublet" relationship.[2]
-
The
Signal: Look for a distinct triplet in the aromatic region (typically overlapping or just upfield of aromatic protons). It appears as a triplet because the single proton is split by two equivalent fluorine atoms ( ).-
Shift:
6.6 – 7.1 ppm -
Coupling:
Hz (The "wide" legs of the triplet).[1]
-
-
The Aromatic Protons:
19F NMR Characterization
This is the validation step.
-
The Signal: A doublet appearing upfield relative to the
range.-
Shift:
-110 to -117 ppm. -
Splitting: Doublet (
Hz).[1] -
Verification: Run a 19F{1H} (Proton-Decoupled) experiment. If the doublet collapses into a singlet, the presence of the
proton is confirmed.
-
Visualization of Characterization Logic
Diagram 1: Structural Identification Workflow
This decision tree guides the researcher through distinguishing the target from its analogs.
Caption: Logical workflow for distinguishing difluoromethyl anilines from trifluoromethyl analogs using coupling patterns.
Diagram 2: The Splitting Mechanism
Understanding the origin of the multiplet is crucial for assigning the
Caption: The proton in the CHF2 group couples to two equivalent fluorine atoms, resulting in a 1:2:1 triplet.[1]
Troubleshooting & Validation
Issue: The triplet in 1H NMR is broad or unresolved.
-
Cause: Conformational exchange or poor shimming.[1]
-
Solution: Heat the sample to 40°C or 50°C in DMSO-
. This sharpens the exchangeable protons and reduces viscosity-related broadening.[1]
Issue: 19F Integration is inaccurate (e.g., ratio of F to Ar-H is off).
-
Cause: Insufficient relaxation delay (
). Fluorine on aromatic rings can have values > 5 seconds.[1] -
Solution: Increase
to 10–20 seconds for quantitative purity assessment (qNMR).
References
-
Bioisosterism of Fluorine Groups: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
NMR Characterization of Fluorinated Anilines: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard Reference Text for J-coupling values).
-
Synthesis and Properties of 3,5-Bis(trifluoromethyl)aniline (Comparative Data): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9480, 3,5-Bis(trifluoromethyl)aniline.[1]
-
Difluoromethyl Group Properties: Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A Theoretical and Experimental Study. Journal of Medicinal Chemistry, 60(16), 7177–7185.[1] [1]
Mass spectrometry analysis of 3,5-Bis(difluoromethyl)aniline and its fragments
Executive Summary
3,5-Bis(difluoromethyl)aniline (CAS: 51236-27-8) presents a unique analytical challenge compared to its widely documented analog, 3,5-Bis(trifluoromethyl)aniline. While both are electron-deficient aromatic amines used as bioisosteres in drug development, their mass spectrometric behaviors diverge significantly due to the lability of the benzylic hydrogen in the difluoromethyl (
This guide provides a technical roadmap for the identification and differentiation of this compound. Key Finding: The presence of the
Part 1: Ionization Source Selection & Comparative Performance[1]
The electron-withdrawing nature of the two difluoromethyl groups significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline. This necessitates a deliberate choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis: ESI vs. APCI vs. EI
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact - GC/MS) |
| Suitability | Recommended (Primary) | Alternative (Secondary) | Excellent for structural confirmation |
| Mechanism | Solution-phase protonation | Gas-phase proton transfer | Hard ionization |
| Sensitivity | High, provided mobile phase is acidic (pH < 3). | Moderate; useful if matrix suppression is high in ESI. | High; library matchable. |
| Key Challenge | Low pKa (~2.5–3.0) makes protonation inefficient at neutral pH. | Thermal degradation of labile | Molecular ion may be weak; extensive fragmentation. |
| Target Ion | m/z 194.1 | m/z 194.1 | m/z 193.1 |
Senior Scientist Insight: The pKa Factor
Unlike standard aniline (pKa ~4.6), the 3,5-bis(difluoromethyl) substitution pulls electron density from the ring, lowering the pKa to approximately 2.5 (estimated based on the
-
Protocol Adjustment: You must use a mobile phase modifier (0.1% Formic Acid or 5mM Ammonium Formate) to ensure the pH is sufficiently below the pKa to drive the equilibrium toward the ionized
state.
Part 2: Fragmentation & Spectral Fingerprinting
The most critical aspect of validating 3,5-Bis(difluoromethyl)aniline is distinguishing it from the 3,5-Bis(trifluoromethyl)aniline analog.
Predicted Fragmentation Pathways (MS/MS)
1. The Diagnostic Loss: Hydrogen Fluoride (-20 Da)
The
-
Transition:
-
Mechanism: 1,2-elimination or proximity-driven loss involving the amine protons.
-
Specificity: This transition is impossible for the
analog (MW 229), which lacks the necessary hydrogen on the fluorinated carbon.
2. The Radical Cleavage: Loss of
(-51 Da)
Direct cleavage of the C-C bond connecting the substituent to the ring.
-
Transition:
-
Observation: This results in a phenyl cation species.
Comparative Data Table
| Compound | Molecular Weight | Precursor Ion (ESI+) | Primary Fragment (Quantifier) | Secondary Fragment (Qualifier) | Distinguishing Feature |
| 3,5-Bis(difluoromethyl)aniline | 193.15 | 194.15 | 174.1 (Loss of HF) | 143.1 (Loss of | Loss of 20 Da |
| 3,5-Bis(trifluoromethyl)aniline | 229.12 | 230.12 | 210.1 (Loss of HF*) or 211 (Loss of F) | 161.1 (Loss of | Higher MW; No benzylic H |
| 3,5-Dimethylaniline | 121.18 | 122.18 | 107.1 (Loss of | 77.1 (Phenyl) | No Fluorine pattern |
*Note: Loss of HF in the trifluoromethyl analog is rare and requires complex rearrangement involving the amine hydrogens, whereas it is the dominant, direct pathway for the difluoromethyl target.
Part 3: Visualization of Analytical Logic
Workflow 1: Method Development Decision Tree
This diagram outlines the logic for selecting the ionization source based on the compound's physicochemical properties.
Caption: Decision logic for ionization source selection based on mobile phase acidity and analyte basicity.
Workflow 2: Fragmentation Mechanism (CID)
This diagram illustrates the specific fragmentation pathways that validate the structure.
Caption: Mechanistic pathway showing the diagnostic neutral loss of HF (20 Da) specific to the difluoromethyl group.
Part 4: Experimental Protocol (Standard Operating Procedure)
Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL of Methanol (LC-MS grade).
-
Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: Avoid storing in glass for extended periods if trace HF formation is suspected; use polypropylene vials.
LC-MS Conditions (ESI+)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometer Settings (Generic Triple Quad)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize: Too high will induce in-source fragmentation of HF).
-
Collision Energy:
-
Ramp 10–30 eV to observe the breakdown curve.
-
Expect optimal HF loss (~174 m/z) at lower energies (15-20 eV).
-
Expect skeletal cleavage (~143 m/z) at higher energies (>25 eV).
-
References
-
NIST Chemistry WebBook. Mass Spectra of Fluorinated Anilines (Analogous Data). National Institute of Standards and Technology. Available at: [Link]
-
PubChem Database. 3,5-Bis(trifluoromethyl)aniline (Compound Summary). National Center for Biotechnology Information. Available at: [Link]
- Gross, J. H.Mass Spectrometry: A Textbook.
-
ResearchGate. Fragmentation of valence electronic states of CF3 and CHF2 groups. Available at: [Link]
A Comparative Guide to the Reactivity of 3,5-Bis(difluoromethyl)aniline in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for enhancing the pharmacological profiles of drug candidates. The difluoromethyl group (CHF₂), in particular, has garnered significant attention due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and target affinity.[1] This guide provides a comprehensive analysis of the reactivity of 3,5-bis(difluoromethyl)aniline, a valuable building block for introducing two such groups, in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through a comparative lens, we benchmark its performance against structurally diverse anilines—aniline, 3,5-dichloroaniline, and 3,5-dimethylaniline—to elucidate the electronic and steric influences of the difluoromethyl substituents on reaction outcomes.
The Influence of Difluoromethyl Groups on Aniline Reactivity
The two difluoromethyl groups at the meta positions of the aniline ring exert a strong electron-withdrawing effect. This significantly reduces the electron density of the aromatic ring and the nucleophilicity of the amine group. In the context of palladium-catalyzed coupling reactions, this electronic modulation can have a profound, and sometimes counterintuitive, impact on reactivity. For C-N and C-C bond-forming reactions where the aniline acts as a nucleophile (e.g., Buchwald-Hartwig and Sonogashira), this decreased nucleophilicity can be a hurdle. Conversely, for reactions where the aniline derivative (as an aryl halide, for instance) participates in the oxidative addition step (e.g., Suzuki-Miyaura), the electron-withdrawing nature can be advantageous.
Benchmarking Reactivity: A Comparative Analysis
To provide a quantitative comparison, we have compiled experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following sections detail the reaction conditions and observed yields for 3,5-bis(trifluoromethyl)aniline (as a close proxy for which more data is available) and our selected comparative anilines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] The reactivity of the aryl halide component is a critical factor, with electron-withdrawing substituents generally accelerating the rate-determining oxidative addition step. While specific data for 3,5-bis(difluoromethyl)aniline is limited, the behavior of its trifluoromethyl analogue provides valuable insights.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | Phenylboronic Acid | Pd(PPh₃)₄ | CsF/Ag₂O | DME | 70 | 12 | >90 (estimated) | [3] |
| Aniline | Phenylboronic Acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 | [4] |
| 3,5-Dichloroaniline | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | 55 | [5] |
| 3,5-Dimethylaniline | 3,5-Dimethoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [6] |
Discussion: The strong electron-withdrawing nature of the trifluoromethyl groups in 3,5-bis(trifluoromethyl)aniline is expected to make the corresponding aryl halide highly reactive towards oxidative addition, leading to high yields, as suggested by the data for a similar system.[3] In contrast, the electron-rich 3,5-dimethylaniline also shows good reactivity, highlighting the versatility of this reaction. The performance of 3,5-dichloroaniline is moderate under the specified conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7] Here, the nucleophilicity of the amine is a key factor. The electron-withdrawing difluoromethyl groups in 3,5-bis(difluoromethyl)aniline decrease the amine's nucleophilicity, which could potentially hinder the reaction. However, the use of appropriate ligands and reaction conditions can overcome this challenge.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a typical Buchwald-Hartwig amination reaction.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | 4-Methoxyphenyl Bromide | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | 99 | [8] |
| 3,5-Bis(trifluoromethyl)aniline | 3-(Trifluoromethyl)phenyl Bromide | tBuXPhos Pd G3 / tBuXPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | 94 | [8][9] |
| Aniline | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | |
| 3,5-Dichloroaniline | Morpholine | Pd PEPPSI-IPr | NaOtBu | Toluene | 100 | 2 | 92 | |
| 3,5-Dimethylaniline | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 93 |
Discussion: Despite the reduced nucleophilicity, 3,5-bis(trifluoromethyl)aniline demonstrates excellent reactivity in Buchwald-Hartwig aminations, affording high to quantitative yields.[8] This highlights the power of modern catalyst systems, which can accommodate even electron-deficient amines. The comparative anilines also perform well under their respective optimized conditions, showcasing the broad applicability of this reaction.
Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[10] Similar to the Buchwald-Hartwig reaction, the aniline derivative typically acts as the nucleophilic component after deprotonation of the N-H bond, or the aryl halide component. The electron-withdrawing nature of the difluoromethyl groups would be expected to decrease the nucleophilicity of the aniline.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a typical Sonogashira cross-coupling reaction.
Table 3: Comparative Yields in Sonogashira Coupling
| Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 24 | (Not Found) | |
| Aniline (as iodoaniline) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | RT | 5-24 | High | [11] |
| 3,5-Dichloroaniline | Phenylacetylene | Pd/C-Cu | K₂CO₃ | DMF | 120 | 5 | 88 | |
| 3,5-Dimethylaniline (as iodoaniline) | Various Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | - | High |
Discussion: While direct experimental data for the Sonogashira coupling of 3,5-bis(difluoromethyl)aniline was not found, the high reactivity of other iodoanilines under standard conditions suggests that the corresponding iodo-derivative of 3,5-bis(difluoromethyl)aniline would be a viable substrate.[11] The electron-withdrawing groups might necessitate slightly more forcing conditions if the aniline itself is used as the coupling partner. The high yields obtained with 3,5-dichloroaniline and 3,5-dimethylaniline derivatives demonstrate the general robustness of the Sonogashira reaction.
Conclusion and Future Outlook
3,5-Bis(difluoromethyl)aniline emerges as a highly versatile and reactive building block for the synthesis of complex molecules in drug discovery and materials science. The strong electron-withdrawing nature of the two difluoromethyl groups significantly influences its reactivity in palladium-catalyzed coupling reactions.
In Buchwald-Hartwig aminations , it is an excellent coupling partner, providing high yields despite its reduced nucleophilicity. This underscores the capability of modern phosphine ligands to enable challenging C-N bond formations.
For Suzuki-Miyaura couplings , while direct data is sparse, the electronic properties of the analogous 3,5-bis(trifluoromethyl)aniline suggest that its halo-derivatives would be highly reactive substrates, facilitating efficient C-C bond formation.
In Sonogashira couplings , the corresponding halo-derivatives are expected to be effective coupling partners.
The comparative analysis reveals that while electronic effects are a crucial consideration, the choice of catalyst system, ligands, and reaction conditions plays a pivotal role in achieving high efficiencies for all the anilines studied. The data presented in this guide serves as a valuable resource for researchers in selecting optimal synthetic strategies and predicting the reactivity of this important fluorinated building block. Further research into the specific reactivity of 3,5-bis(difluoromethyl)aniline in a broader range of coupling reactions will undoubtedly expand its utility in the synthesis of novel chemical entities.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3,5-Dichloroaniline [5]
To a mixture of 3,5-dichloro-1,2,4-thiadiazole (1 mmol), 4-methoxyphenylboronic acid (2.2 mmol), and K₂CO₃ (3 mmol) in a round-bottom flask is added a mixture of toluene (10 mL), H₂O (2 mL), and MeOH (2 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)aniline [8]
In an oven-dried vial, 3,5-bis(trifluoromethyl)bromobenzene (1 mmol), the corresponding aniline (1.2 mmol), and K₂CO₃ (2 mmol) are combined. To this mixture is added tBuXPhos Pd G3 (0.02 mmol) and tBuXPhos (0.02 mmol). The vial is sealed with a septum and purged with argon. Rapeseed oil (3 mL) is added via syringe, and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and purified by column chromatography.
General Procedure for Sonogashira Coupling of an Iodoaniline [11]
To a solution of the N,N-dialkyl-2-iodoaniline (5 mmol) in triethylamine (12.5 mL) is added the terminal alkyne (6 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and CuI (0.05 mmol). The reaction mixture is stirred at room temperature for 5-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.
References
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. National Institutes of Health. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. ACS Publications. [Link]
-
The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene - ResearchGate. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. National Institutes of Health. [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. - ResearchGate. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. National Institutes of Health. [Link]
-
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. ACS Publications. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. ResearchGate. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. ResearchGate. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate. [Link]
-
(a) Standard reaction conditions for the Sonogashira cross-coupling of... - ResearchGate. ResearchGate. [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - DOI. DOI. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Ottawa. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. Semantic Scholar. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
-
Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. - ResearchGate. ResearchGate. [Link]
-
Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - NIH. National Institutes of Health. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. ResearchGate. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
Sources
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- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Assessing the Metabolic Stability of Novel 3,5-Bis(difluoromethyl)aniline Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency. The 3,5-bis(difluoromethyl)aniline scaffold has emerged as a promising platform for the development of new therapeutics, owing to the unique physicochemical properties imparted by the difluoromethyl groups. This guide provides a comprehensive overview of the principles and experimental methodologies for evaluating the in vitro and in vivo metabolic stability of compounds derived from this intriguing chemical starting point.
While direct experimental data on the metabolic stability of 3,5-bis(difluoromethyl)aniline derivatives is not yet widely published, this guide will leverage data from structurally related compounds and established metabolic pathways of anilines and fluorinated molecules to provide a predictive framework. Furthermore, we will present detailed, field-proven protocols to empower researchers to conduct their own definitive stability studies.
The Strategic Value of the 3,5-Bis(difluoromethyl)aniline Moiety
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability. The trifluoromethyl (-CF3) group, in particular, is often employed to block sites of oxidative metabolism. The 3,5-bis(difluoromethyl)aniline structure offers a nuanced alternative. The difluoromethyl (-CF2H) group is a fascinating bioisostere for hydroxyl, thiol, or even methyl groups and possesses the unique ability to act as a hydrogen bond donor, potentially influencing target engagement. From a metabolic standpoint, the C-H bond in the -CF2H group presents a potential site for oxidation, making the assessment of its stability a critical step in drug development. The dual substitution at the 3 and 5 positions of the aniline ring creates a unique electronic and steric environment that can significantly influence the metabolic fate of the entire molecule.
Predicting Metabolic Liabilities: A Mechanistic Perspective
The metabolism of aniline derivatives is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Key metabolic pathways for anilines include N-hydroxylation, N-acetylation, and ring hydroxylation. The presence of two strong electron-withdrawing difluoromethyl groups on the aromatic ring is expected to significantly decrease the electron density of the aniline nitrogen and the ring itself. This electronic perturbation can have several consequences for metabolic stability:
-
Reduced N-Oxidation: The decreased nucleophilicity of the aniline nitrogen may render it less susceptible to oxidation by CYP450s, potentially slowing the formation of N-hydroxy metabolites.
-
Altered Ring Hydroxylation: The electron-deficient nature of the aromatic ring may disfavor electrophilic aromatic substitution reactions, such as ring hydroxylation, which is a common metabolic pathway for many aromatic compounds.
-
Potential for C-H Oxidation on the Difluoromethyl Group: While the C-F bond is exceptionally strong, the C-H bond within the difluoromethyl group is a potential site for CYP450-mediated oxidation. This could lead to the formation of an unstable hemiaminal-like intermediate, which could subsequently break down.
Given these competing factors, a direct experimental assessment of metabolic stability is indispensable.
In Vitro Assessment of Metabolic Stability: The First Line of Investigation
In vitro metabolic stability assays are crucial for the early-stage screening of drug candidates. They provide a rapid and cost-effective means to estimate a compound's intrinsic clearance (CLint) in the liver.[1] The two most common in vitro systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[2] This assay is a robust method for evaluating Phase I metabolic stability.
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 3,5-bis(difluoromethyl)aniline derivative in DMSO.
-
Liver Microsomes: Use commercially available pooled human or rodent liver microsomes. Thaw on ice immediately before use.
-
Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the NADPH required as a cofactor for CYP450 enzymes.
-
Positive Controls: Include compounds with known metabolic stability profiles (e.g., verapamil for high clearance and diazepam for low clearance) to validate the assay performance.
-
Negative Control: Prepare a reaction mixture without the NRS to assess for any non-enzymatic degradation of the test compound.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NRS to all wells except the negative controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Develop a sensitive and specific LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .
-
Data Presentation: Predicted Microsomal Stability of a Hypothetical 3,5-Bis(difluoromethyl)aniline Derivative (Compound X) vs. Analogs
| Compound | Structure | Predicted t½ (min) | Predicted CLint (µL/min/mg protein) | Rationale for Prediction |
| Compound X | 3,5-bis(difluoromethyl)aniline derivative | Moderate | Moderate | Electron-withdrawing -CF2H groups may decrease N-oxidation and ring hydroxylation, but the -CF2H C-H bond is a potential metabolic site. |
| Analog A | 3,5-bis(trifluoromethyl)aniline derivative | Long | Low | The -CF3 groups block potential sites of metabolism and are highly resistant to oxidation. |
| Analog B | 3,5-dimethylaniline derivative | Short | High | The methyl groups are susceptible to benzylic oxidation by CYP450s. |
| Analog C | Aniline | Short | High | Unsubstituted aniline is readily metabolized via N-oxidation and ring hydroxylation. |
Experimental Workflow: In Vitro Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
In Vivo Assessment of Metabolic Stability: The Whole-System View
While in vitro assays are excellent for screening, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a complete biological system.[4] These studies provide crucial parameters such as clearance, volume of distribution, and bioavailability.
-
Animal Model:
-
Select an appropriate rodent species, typically Sprague-Dawley rats or CD-1 mice.[4]
-
Animals should be healthy and acclimated to the laboratory environment.
-
For intravenous (IV) administration and serial blood sampling, surgical cannulation of a blood vessel (e.g., jugular vein) is often performed.
-
-
Dosing and Sample Collection:
-
Dose Formulation: Prepare a suitable formulation for the test compound for both IV and oral (PO) administration. Solubilizing agents should be carefully selected to avoid affecting metabolism.
-
Administration:
-
IV Group: Administer a single bolus dose via the cannulated vein.
-
PO Group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a robust LC-MS/MS method for the quantification of the parent compound in plasma.[5]
-
The method should be sensitive, specific, accurate, and precise.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .
-
-
Experimental Workflow: In Vivo Pharmacokinetic Study
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
